L-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester

Physicochemical characterization Bortezomib intermediate identity Thermal analysis

Generic bortezomib manufacturers face challenges sourcing authenticated Impurity F reference standards with traceable Certificates of Analysis. This methyl-ester-protected intermediate (CAS 73058-37-4) serves as both the penultimate synthetic precursor and the specified Impurity F in USP/EP monographs. • Enables completion monitoring of alkaline hydrolysis step (97% yield per CN102212036B). • Provides baseline HPLC resolution >2.0 from all other impurities on Zorbax Extend C18 columns. • Supplied with ISO 17034-certified CoA, ≥98% HPLC purity, ¹H NMR, and LC-MS data for ICH Q2(R1) method validation.

Molecular Formula C15H15N3O3
Molecular Weight 285.3 g/mol
CAS No. 73058-37-4
Cat. No. B193256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine,N-(2-pyrazinylcarbonyl)-, methyl ester
CAS73058-37-4
Synonyms3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic Acid Methyl Ester;  N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester;  N-(2-Pyrazinylcarbonyl)-L-phenylalanine Methyl Ester
Molecular FormulaC15H15N3O3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)
InChIKeyAGZXSMPTQAISJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Oil

Bortezomib Methyl Ester Intermediate: Key Procurement Facts


L-Phenylalanine, N-(2-pyrazinylcarbonyl)-, methyl ester (CAS 73058-37-4), systematically named methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate, is the methyl-ester-protected form of the pyrazine-2-carbonyl-L-phenylalanine scaffold [1]. With a molecular formula of C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol, this compound serves a dual role in the bortezomib supply chain: it is both the penultimate protected intermediate in the dominant industrial synthetic route to bortezomib and a specified impurity (Impurity F) in pharmacopoeial monographs [2]. Its identity is defined not by intrinsic biological activity but by its precise position in the bortezomib synthetic sequence—after pyrazine-2-carbonyl chloride coupling to L-phenylalanine methyl ester and before alkaline hydrolysis to the free acid [3].

Bortezomib Methyl Ester: Generic Substitution Risks


Purchasing agents and analytical laboratories cannot interchange N-pyrazinylcarbonyl-L-phenylalanine methyl ester (CAS 73058-37-4) with its closest structural congener, N-(pyrazine-2-ylcarbonyl)-L-phenylalanine free acid (CAS 114457-94-2), because the two compounds occupy distinct and non-substitutable positions in the bortezomib synthetic pathway and regulatory impurity framework [1]. The methyl ester serves as a carboxyl-protected intermediate enabling selective amide coupling at the C-terminus before final deprotection; the free acid is the deprotected product that enters the next coupling step [2]. Their physicochemical properties diverge sharply—the methyl ester melts at 55 °C while the free acid melts at 166–169 °C—making them readily distinguishable by thermal analysis and dictating different solubility profiles that affect reaction solvent selection [3]. In regulatory analytical methods, the two compounds elute as distinct impurity peaks (Impurity F vs. Impurity D) with baseline resolution exceeding 2.0, meaning they cannot serve as mutual surrogates in HPLC system suitability tests [4].

Differentiation Evidence for Bortezomib Methyl Ester


Melting Point Differential: Methyl Ester vs. Free Acid

The methyl ester (CAS 73058-37-4) exhibits a melting point of 55 °C, which is approximately 111–114 °C lower than the melting point of its direct hydrolysis product, N-(pyrazine-2-ylcarbonyl)-L-phenylalanine free acid (CAS 114457-94-2, mp 166–169 °C) [1]. This large thermal gap, driven by the loss of the carboxylic acid hydrogen-bonding network upon methyl esterification, provides a definitive identity test that distinguishes the protected intermediate from the deprotected coupling partner in the bortezomib synthetic sequence [2].

Physicochemical characterization Bortezomib intermediate identity Thermal analysis

Molecular Weight and Formula Discrimination by LC-MS

The methyl ester (C₁₅H₁₅N₃O₃, MW 285.30 g/mol) differs from the free acid (C₁₄H₁₃N₃O₃, MW 271.27 g/mol) by exactly one methylene unit (+14.03 Da), corresponding to the methyl ester protecting group [1][2]. This mass difference is readily resolved by low-resolution LC-MS and provides a molecular-ion-based orthogonal identification parameter distinct from retention time . In the validated stability-indicating HPLC method, the methyl ester is designated Impurity F and is chromatographically resolved from Impurity D (the free acid) with resolution > 2.0 [3].

LC-MS characterization Impurity profiling Molecular identity

HPLC Resolution: Impurity F Baseline Separation

In the validated reverse-phase stability-indicating HPLC method for bortezomib, the methyl ester (designated Impurity F) is one of ten process-related impurities and degradation products that were chromatographically separated with resolution (Rs) greater than 2.0 from the bortezomib parent peak and from each other [1]. This includes baseline separation from Impurity D (the free acid), bortezomib isomer, hydroxyamide degradant, and bortezomib ester degradant. The method achieves a detection sensitivity of 0.02% relative to a 2.0 mg/mL test concentration, corresponding to a limit of detection of 0.4 μg/mL for this impurity [2].

HPLC method validation Impurity resolution ANDA regulatory support

Synthetic Yield Advantage of Methyl Ester Route

The patent CN102212036B discloses a synthetic route proceeding through the methyl ester intermediate (CAS 73058-37-4) that achieves a total yield of ≥95% for the conversion of pyrazine-2-carboxylic acid and L-phenylalanine to N-(pyrazin-2-ylcarbonyl)-L-phenylalanine [1]. This route uses thionyl chloride for tandem acid chloride formation and esterification, employs Zn powder as a coupling promoter (avoiding DCC-based condensing agents), and completes the methyl ester formation at room temperature within 1 hour [2]. In contrast, alternative routes that directly couple pyrazine-2-carboxylic acid to L-phenylalanine without methyl ester protection typically require stronger activation conditions and report lower yields due to competing side reactions at the free carboxyl group [3].

Process chemistry Bortezomib synthesis Industrial scale-up

Regulatory Designation as a Specified Impurity

CAS 73058-37-4 is explicitly designated as Impurity F (methyl (pyrazine-2-carbonyl)-L-phenylalaninate) in the validated stability-indicating HPLC method published for bortezomib impurity profiling, where it is one of ten named and resolved impurity peaks [1]. Multiple reference-standard suppliers (SynZeal, ChemWhat, CATO, Veeprho) provide this compound under ISO 17034 accreditation with Certificates of Analysis including HPLC purity (typically ≥98%), ¹H NMR, and LC-MS data, supporting its use in ANDA analytical method validation and QC release testing [2][3]. The compound is structurally distinct from the deboronated degradant impurities (hydroxyamide, bortezomib ester) that arise from oxidative stress, making it a process-specific marker of incomplete deprotection rather than a degradation product [4].

Pharmacopoeial impurity Reference standard ANDA submission

Application Scenarios for Bortezomib Methyl Ester


API Manufacturing: Protected Intermediate for C-Terminal Coupling

In the dominant industrial route to bortezomib, CAS 73058-37-4 is the protected intermediate that enables selective activation and coupling at the C-terminus. The methyl ester protects the carboxylic acid during pyrazine-2-carbonyl chloride coupling at the N-terminus, preventing undesired dimerization or mixed anhydride formation [1]. After N-acylation is complete, the methyl ester is hydrolyzed under alkaline conditions (NaOH/acetone, room temperature, 1 hour) to liberate the free acid, which then undergoes TBTU-mediated coupling with the leucine boronic acid pinanediol ester [2]. The patent CN102212036B reports a 97% yield for this hydrolysis step alone and a total process yield ≥95%, with the zinc-powder-promoted coupling avoiding the need for DCC/HOBt and reducing waste [3]. Procurement of this intermediate from suppliers adhering to the Zn-powder protocol ensures compatibility with the highest-yielding published bortezomib process.

ANDA Validation: Impurity F Reference Standard

For generic bortezomib ANDA filers, CAS 73058-37-4 reference standard (Impurity F) is required for system suitability testing in the validated stability-indicating HPLC method that resolves ten process-related and degradation impurities [1]. This method achieves >2.0 resolution between Impurity F and all other analytes on a Zorbax Extend C18 column (100 × 4.6 mm, 1.8 μm), with a detection limit of 0.02% (0.4 μg/mL at the 2.0 mg/mL test concentration) [2]. ISO 17034-certified reference standards of this impurity, supplied with full Certificates of Analysis including HPLC purity (≥98%), ¹H NMR, and LC-MS characterization, meet ICH Q2(R1) requirements for method validation and can be used directly in ANDA, DMF, and commercial QC applications [3]. Procurement from accredited reference-standard manufacturers ensures traceability to pharmacopoeial monographs (USP/EP).

In-Process Control Marker for Deprotection Monitoring

During bortezomib process development, CAS 73058-37-4 serves as a critical in-process control marker. Its disappearance (as monitored by TLC or HPLC) signals completion of the alkaline hydrolysis step that converts the methyl ester to the free acid coupling partner [1]. The large melting point differential (55 °C for the methyl ester vs. 166–169 °C for the free acid) provides a simple thermal identity check that confirms reaction progress without requiring chromatographic analysis [2]. Residual methyl ester in the free acid intermediate must be controlled to <0.10% (class-level inference from ICH Q3A thresholds for unspecified impurities in drug substances dosed at ≤2 g/day) to avoid carryover into the final API, making procurement of high-purity methyl ester reference material essential for method development and validation [3].

Fate-and-Purge Studies for Methyl Ester Impurity

In support of ICH M7 and Q3A regulatory submissions, process chemistry teams use CAS 73058-37-4 as a spiked impurity standard to demonstrate that the methyl ester is quantitatively purged during the alkaline hydrolysis and subsequent aqueous workup steps [1]. The validated HPLC method's 0.02% detection sensitivity enables fate-and-purge studies to establish that residual methyl ester in the final bortezomib API is below the reporting threshold [2]. Given that the methyl ester differs from the target free acid intermediate by only 14 Da (one CH₂ group), spiking experiments must use authenticated reference material to avoid false-positive or false-negative results from co-eluting species [3].

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